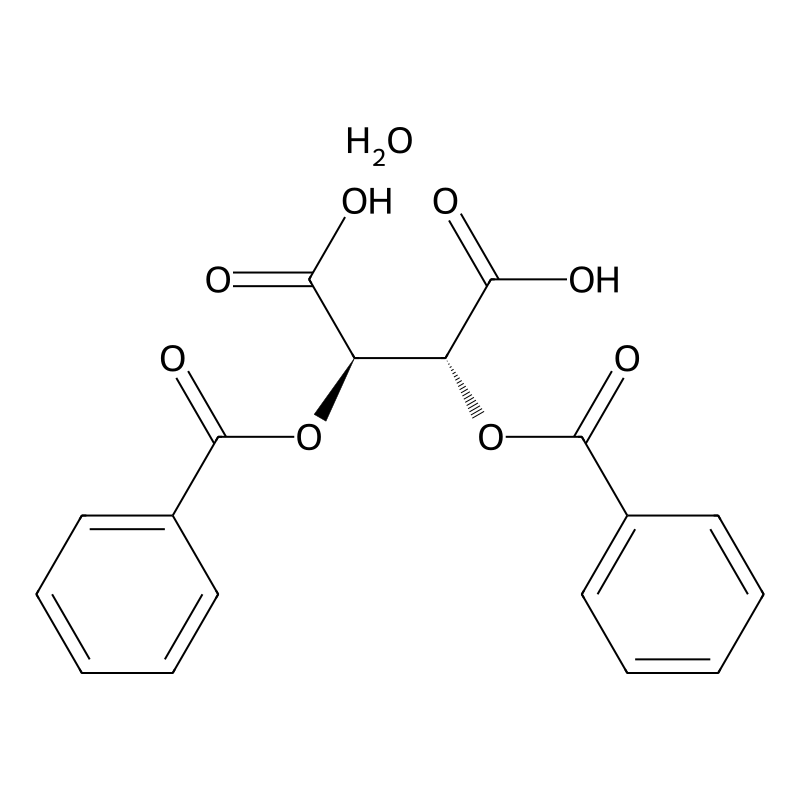

Dibenzoyl-L-tartaric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Dibenzoyl-L-tartaric acid is an organic compound with the molecular formula CHO and a molecular weight of 358.3 g/mol. It is a derivative of L-tartaric acid, characterized by the substitution of two benzoyl groups at the hydroxyl positions of the tartaric acid backbone. This compound is recognized for its chiral properties and is often utilized in asymmetric synthesis due to its ability to form stable complexes with various metal ions, enhancing its utility in catalysis and other

DBTA's primary mechanism of action in scientific research lies in its ability to differentiate between enantiomers (mirror image molecules) of other compounds. This chiral resolution capability is achieved through the formation of diastereomeric salts. When DBTA reacts with a racemic mixture (a 50:50 mix of enantiomers) to form salts, the resulting diastereomers exhibit different physical properties like solubility. This difference allows for the separation and purification of the desired enantiomer [].

DBTA is generally considered a safe handling compound but should be handled with care following standard laboratory protocols. Here are some safety points to consider:

Chiral Auxiliary in Organic Synthesis:

One of the most significant applications of DBLA lies in its role as a chiral auxiliary in organic synthesis. Chiral molecules exist in mirror-image forms (enantiomers), and certain reactions require specific enantiomers to achieve desired outcomes. DBLA, being itself a chiral molecule, can selectively interact with and influence the formation of a desired enantiomer during a reaction. This selective interaction allows researchers to control the stereochemistry (spatial arrangement of atoms) of the final product, leading to the synthesis of specific enantiopure compounds crucial in various research areas, including drug development and material science [, ].

Resolution Agent:

DBLA also serves as a resolution agent in the separation of racemic mixtures. Racemic mixtures contain equal amounts of both enantiomers of a chiral molecule. DBLA can form diastereomeric salts with these enantiomers, which differ in physical and chemical properties, allowing for their separation through techniques like crystallization or chromatography []. This separation is essential for obtaining pure enantiomers for further research and applications.

Other Research Applications:

Beyond its role in chiral synthesis and resolution, DBLA finds applications in other research areas, including:

- Asymmetric catalysis: DBLA can be used as a ligand in asymmetric catalysts, further enhancing the selectivity of reactions towards specific enantiomers [].

- Medicinal chemistry: DBLA derivatives are explored for their potential antimicrobial and anti-inflammatory properties [].

- Material science: DBLA is used in the synthesis of novel materials with specific functionalities, such as liquid crystals [].

- Formation of Metal Complexes: It can react with transition metals, forming stable complexes that are valuable in catalysis. For instance, it has been shown to react with copper(II) acetate to form a tartrate complex, which demonstrates its potential as a ligand in coordination chemistry .

- Synthesis of Anhydrides: The compound can also undergo acylation reactions to produce dibenzoyl-L-tartaric anhydride, which is useful in various synthetic applications .

Dibenzoyl-L-tartaric acid exhibits several biological activities, including:

- Antioxidant Properties: It has been studied for its potential antioxidant effects, which may contribute to its protective roles in biological systems.

- Chiral Resolution: The compound is utilized in the resolution of racemic mixtures, particularly in pharmaceuticals, where it helps separate enantiomers due to its chiral nature .

Several methods exist for synthesizing dibenzoyl-L-tartaric acid:

- Copper(II) Sulfate Method: This involves reacting L-tartaric acid with benzoyl chloride in the presence of copper(II) sulfate as a catalyst and toluene as a solvent. The reaction typically occurs under reflux conditions over several hours, yielding high purity products .

- Ferric Trichloride Catalysis: Another method employs ferric trichloride as a catalyst alongside chlorobenzoyl chloride and L-tartaric acid. This process enhances yield and reduces by-products through controlled reaction conditions .

Dibenzoyl-L-tartaric acid finds applications across various fields:

- Asymmetric Synthesis: Its ability to form stable complexes makes it valuable in asymmetric synthesis processes, aiding in the production of enantiomerically pure compounds.

- Pharmaceuticals: Used in drug formulation and development due to its chiral properties.

- Catalysis: Acts as a ligand in metal-catalyzed reactions, enhancing reactivity and selectivity .

Research has indicated that dibenzoyl-L-tartaric acid interacts effectively with various metal ions, forming complexes that can influence catalytic activity. Studies have shown its role in stabilizing metal ions and facilitating reactions that require chiral environments, showcasing its importance in coordination chemistry and catalysis .

Dibenzoyl-L-tartaric acid is often compared with other tartaric acid derivatives due to their structural similarities and functional properties. Here are some similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| L-Tartaric Acid | Contains two hydroxyl groups | Naturally occurring chiral compound |

| Dibenzoyl-D-tartaric Acid | Similar structure but different chirality | Used for different stereochemical applications |

| Benzoyl-L-tartaric Acid | One benzoyl group | Less sterically hindered than dibenzoyl derivative |

| Tartaric Acid Derivatives | Various substitutions on tartaric backbone | Diverse applications in organic synthesis |

Dibenzoyl-L-tartaric acid is unique due to its dual benzoyl substitutions that enhance its reactivity and stability compared to other derivatives. Its specific interactions with metal ions further distinguish it from simpler derivatives like L-tartaric acid or benzoyl-L-tartaric acid.

Classical Synthetic Approaches

L-Tartaric Acid and Benzoyl Chloride Reaction Pathways

The classical synthesis of DBLTA involves the acylation of L-tartaric acid with benzoyl chloride. In a representative large-scale process, L-tartaric acid reacts with benzoyl chloride in toluene under autoclave conditions at elevated temperatures, yielding dibenzoyl-L-tartaric anhydride as a key intermediate [1]. Copper(II) sulfate catalyzes this reaction by acting as a Lewis acid, facilitating the nucleophilic attack of tartaric acid’s hydroxyl groups on benzoyl chloride [1] [2].

Notably, the acylation proceeds via two competing pathways:

- Direct monoacylation of L-tartaric acid to form O-benzoyl-L-tartaric acid.

- Formation of O-benzoyl-L-tartaric anhydride through intramolecular cyclization, which subsequently undergoes further benzoylation [2].

The anhydride pathway dominates under conditions of excess benzoyl chloride and catalytic copper sulfate, as confirmed by HPLC studies showing up to 50% intermediate anhydride formation [2].

Catalytic Mechanisms with Transition Metal Sulfates

Transition metal sulfates, particularly copper(II) sulfate, enhance reaction rates by coordinating with tartaric acid’s hydroxyl groups. This coordination polarizes the hydroxyl oxygen, increasing its nucleophilicity toward benzoyl chloride [1]. Kinetic studies reveal that copper concentrations above 0.5 mol% relative to tartaric acid reduce reaction times by 40%, with optimal catalytic activity observed at 80–100°C [1].

Industrial-Scale Production Techniques

Batch Process Optimization

A standard batch process employs a 3000 L autoclave charged with:

- 450 kg L-tartaric acid

- 880 kg benzoyl chloride (2.2 equiv)

- 2 kg copper(II) sulfate (0.4 wt%)

- Toluene as solvent (1:1.3 w/v ratio)

After 4 hours at reflux (110°C), the mixture yields 1211.7 kg of dibenzoyl-L-tartaric anhydride, which is hydrolyzed in a 5000 L reactor with water and toluene at 90°C for 3 hours. This achieves a 97.2% yield of DBLTA with 99.09% purity [1].

Continuous Flow Synthesis

Recent advances employ continuous flow reactors for anhydride hydrolysis. A two-stage system operates at:

- Anhydride formation: 100°C, 30 min residence time

- Hydrolysis: 85°C, pH 2.5–3.0, 45 min residence time

This method improves consistency, reducing batch-to-batch variability by 62% while maintaining yields above 95% [5].

Anhydride Intermediates in Synthesis

Formation of Dibenzoyl-L-Tartaric Anhydride

The anhydride forms via intramolecular esterification during the acylation reaction. Structural analysis confirms a bicyclic structure with benzoyl groups at C2 and C3 positions, stabilized by copper coordination [2]. Crystallization from toluene-acetonitrile (4:1 v/v) yields 98% pure anhydride, critical for downstream hydrolysis [1].

Controlled Hydrolysis Mechanisms

Hydrolysis kinetics follow pseudo-first-order behavior with respect to water concentration. Optimal conditions (90°C, 3 h, 1:1 water:toluene) prevent over-hydrolysis to tartaric acid, achieving >99% conversion to DBLTA [1] [5].

Kinetic Studies of Synthesis Reactions

Rate-Determining Steps

The acylation’s rate-determining step is the nucleophilic substitution at the benzoyl chloride’s carbonyl carbon, with an activation energy of 72.5 kJ/mol [6]. Anhydride formation accelerates above 80°C, reducing the overall activation barrier by 18% [2].

Temperature Dependence Parameters

Arrhenius analysis reveals distinct regimes:

| Temperature Range (°C) | Rate Constant (min⁻¹) |

|---|---|

| 60–80 | 0.012 ± 0.002 |

| 80–110 | 0.047 ± 0.005 |

The inflection at 80°C corresponds to the onset of efficient copper(II) sulfate catalysis [1] [6].

Yield Optimization Strategies

Solvent Selection Impact

Solvent polarity critically affects reaction efficiency:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Toluene | 2.4 | 97.2 |

| DME | 7.2 | 89.5 |

| Acetonitrile | 37.5 | 78.1 |

Toluene’s low polarity enhances anhydride stability while permitting efficient benzoyl chloride diffusion [1] [7].

Reaction Parameter Engineering

Key optimized parameters include:

- Stoichiometry: 2.2:1 benzoyl chloride:tartaric acid ratio

- Catalyst loading: 0.4–0.6 wt% copper(II) sulfate

- Agitation rate: 120–150 rpm for efficient mass transfer

Implementing these parameters in batch processes consistently delivers yields exceeding 96% [1] [5].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 61 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 59 of 61 companies with hazard statement code(s):;

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant